VER-155008

Description

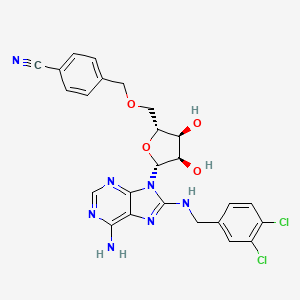

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23Cl2N7O4/c26-16-6-5-15(7-17(16)27)9-30-25-33-19-22(29)31-12-32-23(19)34(25)24-21(36)20(35)18(38-24)11-37-10-14-3-1-13(8-28)2-4-14/h1-7,12,18,20-21,24,35-36H,9-11H2,(H,30,33)(H2,29,31,32)/t18-,20-,21-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGGCBQORXDVTE-UMCMBGNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COCC2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23Cl2N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649014 | |

| Record name | 5'-O-[(4-Cyanophenyl)methyl]-8-{[(3,4-dichlorophenyl)methyl]amino}adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134156-31-2 | |

| Record name | 5'-O-[(4-Cyanophenyl)methyl]-8-{[(3,4-dichlorophenyl)methyl]amino}adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

VER-155008: A Technical Guide to its Mechanism of Action on Hsp70

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of VER-155008, a potent adenosine-derived small molecule inhibitor of the Heat Shock Protein 70 (Hsp70) family. It elucidates its mechanism of action, impact on cellular pathways, and methodologies for its study.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the Hsp70 family of molecular chaperones.[1][2] Its primary mode of action is binding to the Nucleotide-Binding Domain (NBD) of Hsp70, Hsc70 (the constitutively expressed cognate), and Grp78 (also known as BiP), an endoplasmic reticulum Hsp70 homolog.[1][3] By occupying the ATP-binding pocket, this compound prevents the crucial conformational changes that are normally induced by ATP binding and hydrolysis. This disruption blocks the allosteric communication between the NBD and the Substrate-Binding Domain (SBD), effectively stalling the chaperone cycle.[1][4]

The crystal structure of this compound in complex with Hsc70 confirms its interaction within the ATPase pocket, where its adenosine moiety mimics the binding of ATP.[5][6][7] This competitive inhibition prevents the release of substrate proteins, leading to a cascade of downstream cellular effects, including the degradation of Hsp90 client proteins and the induction of apoptosis.[5][8]

Figure 1: Mechanism of this compound Action on the Hsp70 Cycle.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity

| Target Protein | Assay Type | Value | Reference(s) |

| Hsp70 | ATPase Inhibition | IC50: 0.5 µM | [3][9][10][11] |

| Hsc70 | ATPase Inhibition | IC50: 2.6 µM | [3][10] |

| Grp78 (BiP) | ATPase Inhibition | IC50: 2.6 µM | [3][10] |

| Hsp70 | Binding Affinity | Kd: 0.3 µM | [1][10] |

| Hsp90β | ATPase Inhibition | IC50: >200 µM | [9] |

Table 2: Cellular Proliferation Inhibition (GI50)

| Cell Line | Cancer Type | GI50 Value (µM) | Reference(s) |

| HCT116 | Colon Carcinoma | 5.3 | [8][10] |

| BT474 | Breast Carcinoma | 10.4 | [10] |

| HT29 | Colon Carcinoma | 12.8 | [10] |

| MDA-MB-468 | Breast Carcinoma | 14.4 | [8][10] |

| PC12 | Pheochromocytoma | IC50 (72h): 50.5 µM | [6] |

Downstream Cellular Consequences

Inhibition of Hsp70 by this compound triggers multiple downstream signaling events, culminating in anti-tumor effects.

-

Induction of Apoptosis: this compound induces programmed cell death in a variety of cancer cell lines. This can occur through both caspase-3/7 dependent pathways in cell lines like BT474 and caspase-independent mechanisms in others, such as HCT116.[8][12]

-

Hsp90 Client Protein Degradation: Hsp70 is a crucial co-chaperone for the Hsp90 machinery. By inhibiting Hsp70, this compound disrupts the stability of Hsp90 client proteins, many of which are oncoproteins like HER2, Raf-1, and CDK4, targeting them for proteasomal degradation.[5][8]

-

Cell Cycle Arrest: Treatment with this compound can induce cell cycle arrest, predominantly at the G1 phase, in cancer cells such as prostate (LNCaP) and pleural mesothelioma lines.[13][14][15]

-

Inhibition of Signaling Pathways: The compound has been shown to suppress critical cancer progression pathways, including the PI3K/AKT/mTOR and MEK/ERK signaling cascades, by reducing the phosphorylation levels of key kinases like AKT.[6][15]

-

Inhibition of Autophagy: this compound has been observed to inhibit autophagy, a cellular process that cancer cells can exploit for survival.[3]

Figure 2: Downstream Cellular Effects of this compound.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Hsp70 inhibition.

Hsp70 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp70 and its inhibition by this compound.

-

Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is detected, often using a malachite green-based colorimetric reagent.[16]

-

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris, 20 mM KCl, 6 mM MgCl₂, pH 7.4). Reconstitute purified Hsp70 protein, co-chaperones (like DnaJA2), and ATP to desired stock concentrations.

-

Compound Incubation: In a 96-well plate, add Hsp70 and any co-chaperones. Add serial dilutions of this compound (or DMSO vehicle control). Incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate Reaction: Add ATP to a final concentration (e.g., 1 mM) to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for ATP hydrolysis.

-

Detection: Stop the reaction and add the malachite green reagent. After color development, measure the absorbance at ~620-650 nm.

-

Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

-

Fluorescence Polarization (FP) Binding Assay

This method quantifies the binding affinity of this compound to Hsp70 by competing with a fluorescently labeled ATP tracer.[3]

-

Principle: A small, fluorescently-labeled ATP probe (e.g., FAM-ATP) tumbles rapidly in solution, resulting in low polarization. When bound to the much larger Hsp70 protein, its rotation slows, increasing the polarization. An inhibitor that displaces the probe will cause a decrease in polarization.

-

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer. Dilute purified Hsp70 protein (e.g., 0.3 µM Hsc70) and the fluorescent ATP probe (e.g., 20 nM N6-(6-amino)hexyl-ATP-5-FAM) to their final concentrations in the assay buffer.

-

Compound Addition: Add serial dilutions of this compound to the wells of a black 96-well or 384-well plate.

-

Reaction Mixture: Add the Hsp70 and fluorescent probe mixture to the wells.

-

Incubation: Incubate the plate at room temperature for a set time (e.g., 30 minutes to 2 hours) to reach binding equilibrium.

-

Measurement: Read the fluorescence polarization on a suitable plate reader (e.g., Ex: 485 nm, Em: 535 nm).

-

Data Analysis: Plot the change in polarization against the concentration of this compound to calculate binding affinity (Kd) or IC50.

-

Luciferase Refolding Assay

This assay assesses the functional chaperone activity of the Hsp70 system.[1][5]

-

Principle: Chemically denatured firefly luciferase is unable to produce light. The Hsp70 chaperone machinery can refold the denatured luciferase into its active, luminescent form. An inhibitor of Hsp70 will prevent this refolding, resulting in a reduced luminescence signal.[16]

-

Protocol Outline:

-

Denature Luciferase: Denature purified firefly luciferase using a chemical denaturant (e.g., guanidine HCl) and then dilute it rapidly into the refolding buffer to initiate the refolding process.

-

Refolding Reaction: Prepare a refolding mixture containing the Hsp70 system components (e.g., Hsp70, Hsp40/Hdj1, and an ATP regeneration system) in an appropriate buffer.

-

Inhibitor Treatment: Add this compound or DMSO control to the refolding mixture.

-

Initiate Refolding: Add the denatured luciferase to the refolding mixture and incubate at a suitable temperature (e.g., 30°C).

-

Measure Activity: At various time points, take aliquots of the reaction and add them to a luminometer cuvette containing luciferase assay reagent (luciferin and ATP). Measure the light output.

-

Data Analysis: Compare the rate and extent of luciferase reactivation in the presence of this compound to the control.

-

Figure 3: General Experimental Workflow for In Vitro Hsp70 Assays.

Conclusion

This compound is a well-characterized, potent inhibitor of the Hsp70 chaperone family. By competitively binding to the ATPase domain, it effectively shuts down the chaperone cycle, leading to the degradation of oncoproteins, cell cycle arrest, and the induction of apoptosis in cancer cells. The detailed protocols and quantitative data provided herein serve as a comprehensive resource for researchers investigating Hsp70 biology and developing novel therapeutics targeting this critical cellular machinery.

References

- 1. Functional Analysis of Hsp70 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of the activity of three different HSP70 inhibitors on apoptosis, cell cycle arrest, autophagy inhibition, and HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel, small molecule inhibitor of Hsc70/Hsp70 potentiates Hsp90 inhibitor induced apoptosis in HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. VER 155008 | Hsp70 | Tocris Bioscience [tocris.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound - HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]

- 12. researchgate.net [researchgate.net]

- 13. The heat shock protein 70 inhibitor VER155008 suppresses the expression of HSP27, HOP and HSP90β and the androgen receptor, induces apoptosis, and attenuates prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]

- 15. Functional inhibition of heat shock protein 70 by VER‐155008 suppresses pleural mesothelioma cell proliferation via an autophagy mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC [pmc.ncbi.nlm.nih.gov]

VER-155008: A Technical Guide to its Function as an Hsp70 Inhibitor

Abstract

VER-155008 is a novel, adenosine-derived small molecule that functions as a potent inhibitor of the 70 kilodalton heat shock protein (Hsp70) family of molecular chaperones.[1] By competitively binding to the ATP-binding pocket of Hsp70, this compound disrupts the chaperone's function, leading to a cascade of downstream effects that culminate in anti-proliferative and pro-apoptotic activity in various cancer cell lines.[2][3] This technical guide provides an in-depth overview of the function, mechanism of action, and cellular effects of this compound, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of Hsp70 family members, including Hsp70, Hsc70, and Grp78 (also known as BiP).[4][5] It functions as an ATP-competitive inhibitor, binding to the nucleotide-binding domain of Hsp70 and preventing the hydrolysis of ATP.[3][6] This is a critical step in the Hsp70 chaperone cycle, which is essential for the proper folding, stabilization, and degradation of a multitude of client proteins. The inhibition of Hsp70's ATPase activity disrupts its ability to interact with and refold client proteins, leading to their degradation.[3]

Quantitative Data

The efficacy of this compound has been quantified across various assays and cell lines. The following tables summarize the key inhibitory concentrations and growth inhibition data.

Table 1: Inhibitory Activity of this compound against Hsp70 Family Members

| Target | IC50 | Binding Affinity (Kd) |

| Hsp70 | 0.5 µM[1][4] | 0.3 µM[4] |

| Hsc70 | 2.6 µM[4][5] | |

| Grp78 | 2.6 µM[4][5] | |

| Hsp90β | >200 µM[1] |

Table 2: Growth Inhibition (GI50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 |

| HCT116 | Colon Carcinoma | 5.3 µM[4] |

| HT29 | Colon Carcinoma | 12.8 µM[4] |

| BT474 | Breast Carcinoma | 10.4 µM[4] |

| MDA-MB-468 | Breast Carcinoma | 14.4 µM[4] |

Cellular Effects and Signaling Pathways

The inhibition of Hsp70 by this compound triggers a range of cellular responses, primarily impacting cell proliferation, survival, and apoptosis. A key consequence of Hsp70 inhibition is the disruption of major signaling pathways that are often dysregulated in cancer.

Inhibition of PI3K/AKT/mTOR and MEK/ERK Pathways

In pheochromocytoma cells, this compound has been shown to suppress tumor growth by inhibiting the phosphorylation of key components of the PI3K/AKT/mTOR and MEK/ERK signaling pathways.[2] These pathways are crucial for cell proliferation, survival, and migration. By downregulating the activity of these pathways, this compound can induce cell cycle arrest and apoptosis.[2] Similarly, in pleural mesothelioma cells, this compound was found to reduce the expression of phosphorylated AKT.[7]

Caption: Mechanism of this compound action on key signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

This compound has been demonstrated to induce apoptosis in various cancer cell lines.[4] In prostate cancer cells, it was shown to induce apoptosis and cause G1 cell cycle arrest in LNCaP cells.[8] The induction of apoptosis is a key mechanism through which Hsp70 inhibitors exert their anti-cancer effects, as Hsp70 is known to have anti-apoptotic functions.

Effects on Androgen Receptor Expression

In prostate cancer cells, treatment with this compound led to a decrease in the expression of the androgen receptor (AR), including both the full-length AR and the AR-V7 splice variant.[4][8] This suggests a potential therapeutic application in prostate cancers that are dependent on AR signaling.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the function of this compound.

Hsp70 ATPase Activity Assay

-

Objective: To determine the inhibitory effect of this compound on the ATPase activity of Hsp70.

-

Methodology: A common method involves a malachite green-based colorimetric assay to measure the amount of inorganic phosphate released from ATP hydrolysis. Recombinant Hsp70 is incubated with ATP and varying concentrations of this compound. The reaction is stopped, and the malachite green reagent is added to detect the free phosphate. The absorbance is read on a plate reader, and the IC50 value is calculated.

Cell Viability and Proliferation Assays

-

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

-

Methodology:

-

CCK-8 Assay: As used in the study on pheochromocytoma cells, the Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay.[2] Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified time. The CCK-8 solution is then added, and after incubation, the absorbance is measured to determine the number of viable cells.

-

Sulforhodamine B (SRB) Assay: This assay is used to determine cell density based on the measurement of cellular protein content. Cells are treated with this compound, fixed, and then stained with SRB. The bound dye is solubilized, and the absorbance is read.

-

Western Blot Analysis

-

Objective: To analyze the effect of this compound on the expression and phosphorylation status of specific proteins in signaling pathways.

-

Methodology: Cells are treated with this compound for a designated period. Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., total AKT, phospho-AKT, total ERK, phospho-ERK, Hsp70, etc.), followed by incubation with secondary antibodies. The protein bands are visualized using an appropriate detection system.

Caption: A generalized workflow for Western blot analysis.

In Vivo Studies

In a mouse xenograft model using the pheochromocytoma cell line PC12, treatment with this compound resulted in a significant reduction in tumor size compared to the control group.[2] Specifically, after two weeks of treatment, the tumor volume in the control group was 2584.7 ± 525.6 mm³, while in the this compound treated group, it was 1253.9 ± 157.8 mm³.[2] However, another study noted that in HCT116 tumor-bearing mice, this compound demonstrated rapid metabolism and clearance, with tumor levels falling below the predicted pharmacologically active level.[5][9]

Therapeutic Potential and Future Directions

This compound holds promise as a potential therapeutic agent for various cancers, particularly those that are reliant on Hsp70 for survival and proliferation. Its ability to inhibit key oncogenic signaling pathways and induce apoptosis makes it an attractive candidate for further development. Furthermore, studies have explored its potential in sensitizing cancer cells to other treatments, such as chemotherapy and radiation.[10][11] The combination of this compound with other anti-cancer agents, such as Hsp90 inhibitors, has shown synergistic effects in some cancer cell lines.[9] Additionally, research has indicated a potential role for this compound in neurodegenerative diseases like Alzheimer's, where it has been shown to reduce memory deficits and axonal degeneration in a mouse model.[6] Future research will likely focus on optimizing the pharmacokinetic properties of this compound and exploring its efficacy in a broader range of cancer types and in combination therapies.

References

- 1. rndsystems.com [rndsystems.com]

- 2. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Frontiers | Heat Shock Cognate 70 Inhibitor, this compound, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzheimer’s Disease [frontiersin.org]

- 7. Functional inhibition of heat shock protein 70 by VER‐155008 suppresses pleural mesothelioma cell proliferation via an autophagy mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The heat shock protein 70 inhibitor VER155008 suppresses the expression of HSP27, HOP and HSP90β and the androgen receptor, induces apoptosis, and attenuates prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel, small molecule inhibitor of Hsc70/Hsp70 potentiates Hsp90 inhibitor induced apoptosis in HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]

- 11. researchgate.net [researchgate.net]

VER-155008: A Technical Whitepaper on a Novel Hsp70 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VER-155008 is a novel, adenosine-derived small molecule inhibitor that competitively targets the ATP-binding pocket of Heat shock protein 70 (Hsp70) and its cognates.[1][2] Initially developed as a potential anti-cancer agent, its mechanism of action and subsequent effects on various cellular pathways have garnered significant interest for its therapeutic potential in oncology and neurodegenerative diseases.[1][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts.

Introduction and Discovery

This compound was identified through structure-based drug design as a potent adenosine-derived inhibitor of the 70 kDa heat shock protein (Hsp70) family.[2] These molecular chaperones are crucial for maintaining cellular homeostasis by assisting in protein folding, preventing protein aggregation, and facilitating protein degradation.[3] In numerous cancer types, Hsp70 is overexpressed and plays a critical role in tumor cell survival, proliferation, and resistance to apoptosis.[4] Similarly, emerging evidence has implicated Hsp70 and its cognate Hsc70 in the pathological progression of neurodegenerative disorders like Alzheimer's disease.[1] this compound was developed to selectively inhibit the ATPase activity of Hsp70, thereby disrupting its chaperone function and inducing downstream therapeutic effects.[5]

Chemical Properties

| Property | Value | Reference |

| Chemical Name | 4-((((2R,5R)-5-(6-amino-8-((3,4-dichlorobenzyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)methyl)benzonitrile | [2] |

| Alternative Names | 5′-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine | [2] |

| CAS Number | 1134156-31-2 | [2] |

| Molecular Formula | C₂₅H₂₃Cl₂N₇O₄ | [2] |

| Molecular Weight | 556.4 g/mol | [2] |

| Solubility | DMSO: >10 mg/mL |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the Hsp70 family of proteins.[5][6] It binds to the nucleotide-binding domain (NBD) of Hsp70, preventing the binding and hydrolysis of ATP.[5][6] This inhibition disrupts the allosteric regulation between the NBD and the substrate-binding domain (SBD), leading to the destabilization and subsequent degradation of Hsp70 client proteins.[6] The crystal structure of the human Hsp70 NBD in complex with this compound has been resolved, providing detailed insights into its binding mode.[6]

Figure 1: Mechanism of Hsp70 Inhibition by this compound.

Preclinical Development and Efficacy

In Vitro Activity

This compound has demonstrated potent inhibitory activity against several members of the Hsp70 family and has shown anti-proliferative effects in a variety of human cancer cell lines.

Table 1: Inhibitory Activity of this compound

| Target | Assay Type | Value | Reference |

| Hsp70 | IC₅₀ | 0.5 µM | [7] |

| Hsc70 | IC₅₀ | 2.6 µM | [7] |

| Grp78 (BiP) | IC₅₀ | 2.6 µM | [7] |

| Hsp70 | Kd | 0.3 µM | [7] |

| Hsc70 | Ki | 10 µM | [8] |

| Grp78 (BiP) | KD | 80 nM | [8] |

| Hsp90β | IC₅₀ | >200 µM | [7] |

Table 2: Anti-proliferative Activity (GI₅₀) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |

| HCT116 | Colon Carcinoma | 5.3 | [7] |

| HT29 | Colon Carcinoma | 12.8 | [7] |

| BT474 | Breast Carcinoma | 10.4 | [7] |

| MDA-MB-468 | Breast Carcinoma | 14.4 | [7] |

| PC12 | Pheochromocytoma | 64.3 (24h), 61.8 (48h), 50.5 (72h) | [9] |

In Vivo Studies

-

Oncology: In mice bearing HCT116 tumors, intravenously administered this compound (25 or 40 mg/kg) was found to have rapid metabolism and clearance, with tumor levels below the predicted pharmacologically active level.[10] However, in a pheochromocytoma xenograft model using PC12 cells, this compound treatment resulted in a significant reduction in tumor size.[9]

-

Neurodegenerative Disease: In a 5XFAD mouse model of Alzheimer's disease, intraperitoneal administration of this compound was shown to penetrate the brain.[1] This treatment led to improved object recognition, location, and episodic-like memory.[1] Furthermore, this compound reduced amyloid plaques and paired helical filament tau accumulation, and reversed axonal degeneration.[1]

Signaling Pathways and Cellular Effects

This compound has been shown to modulate several key signaling pathways and induce various cellular responses, including apoptosis, cell cycle arrest, and autophagy.

Figure 2: Key Signaling Pathways Modulated by this compound.

-

PI3K/AKT/mTOR and MEK/ERK Pathways: In pheochromocytoma cells, this compound was found to exert its anti-tumor effects by down-regulating the phosphorylation of proteins in the PI3K/AKT/mTOR and MEK/ERK signaling pathways.[9] Inhibition of the PI3K/AKT/mTOR pathway by this compound has also been observed in pleural mesothelioma cells, leading to G1 cell cycle arrest.[11][12]

-

Apoptosis and Cell Cycle Arrest: this compound induces apoptosis in various cancer cell lines, including colon, breast, and prostate cancer.[4][7] It can also cause cell cycle arrest, primarily in the G1 phase.[12]

-

Hsp90 Client Protein Degradation: Inhibition of Hsp70 by this compound leads to the degradation of Hsp90 client proteins, such as Raf-1 and Her-2, which are critical for cancer cell proliferation and survival.[2][8]

-

Androgen Receptor (AR) Degradation: In prostate cancer cells, this compound treatment leads to a decrease in the expression of the androgen receptor.[4]

-

Autophagy: In pleural mesothelioma cells, this compound has been shown to enhance macroautophagy.[12]

Experimental Protocols

Hsp70 ATPase Activity Assay (Fluorescence Polarization)

This protocol is based on the description of a fluorescence polarization (FP) assay for Hsp70.[13]

Objective: To determine the IC₅₀ of this compound for Hsp70 ATPase activity.

Materials:

-

96-well black polystyrene high-bind plates

-

Fusion plate reader

-

Recombinant GST-HSP70 (e.g., residues 3-382)

-

N⁶-(6-amino)hexyl-ATP-5-FAM (fluorescently labeled ATP)

-

Assay buffer: 100 mM Tris pH 7.4, 150 mM KCl, 5 mM CaCl₂

-

This compound stock solution in DMSO

-

DMSO (vehicle control)

Procedure:

-

Prepare a serial dilution of this compound in DMSO to create a 10-point concentration range.

-

In a 96-well plate, add the assay buffer to a final volume of 100 µL per well.

-

Add the diluted this compound or DMSO (for control wells) to the respective wells, ensuring the final DMSO concentration is 5%.

-

Add GST-HSP70 to a final concentration of 400 nM.

-

Add N⁶-(6-amino)hexyl-ATP-5-FAM to a final concentration of 20 nM.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

-

Measure the fluorescence polarization using a Fusion plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Figure 3: Experimental Workflow for Hsp70 Fluorescence Polarization Assay.

Cell Proliferation Assay (e.g., CCK8 or MTT)

Objective: To determine the GI₅₀ of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT116, PC12)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution in DMSO

-

CCK8 or MTT reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle (DMSO) control.

-

Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).[9]

-

Add the CCK8 or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI₅₀ value by plotting cell viability against the log of the compound concentration.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

Lyse the cells and collect the protein lysates.

-

Quantify the protein concentration of each lysate.

-

Perform SDS-PAGE to separate the proteins by size.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (both phosphorylated and total forms).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative changes in protein phosphorylation.

Conclusion

This compound is a well-characterized inhibitor of the Hsp70 family with demonstrated efficacy in preclinical models of cancer and neurodegenerative disease. Its ability to competitively inhibit the ATPase activity of Hsp70 leads to the disruption of key cellular processes that are often dysregulated in these conditions. The data and protocols presented in this whitepaper provide a solid foundation for further investigation into the therapeutic potential of this compound and the development of next-generation Hsp70 inhibitors. Further studies are warranted to optimize its pharmacokinetic properties and to fully elucidate its complex mechanism of action in various disease contexts.

References

- 1. Frontiers | Heat Shock Cognate 70 Inhibitor, this compound, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzheimer’s Disease [frontiersin.org]

- 2. This compound - HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]

- 3. This compound, a small molecule inhibitor of HSP70 with potent anti-cancer activity on lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The heat shock protein 70 inhibitor VER155008 suppresses the expression of HSP27, HOP and HSP90β and the androgen receptor, induces apoptosis, and attenuates prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]

- 12. Functional inhibition of heat shock protein 70 by VER‐155008 suppresses pleural mesothelioma cell proliferation via an autophagy mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

VER-155008: An In-Depth Technical Guide to a Potent Hsp70 Family Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VER-155008 is a potent, adenosine-derived small molecule inhibitor that targets the ATPase domain of the Heat Shock Protein 70 (Hsp70) family of molecular chaperones. By competitively binding to the ATP pocket, this compound disrupts the chaperone's function, leading to the destabilization and degradation of a wide array of client proteins involved in oncogenesis and cell survival. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualization of the key signaling pathways it affects.

Introduction

The Hsp70 family of proteins, including the constitutive Hsc70 and the stress-inducible Hsp72, are crucial components of the cellular machinery responsible for maintaining protein homeostasis. In cancer cells, Hsp70 is often overexpressed and plays a critical role in promoting cell survival, proliferation, and resistance to therapy by stabilizing oncoproteins and inhibiting apoptotic pathways. This compound has emerged as a valuable tool for studying the roles of Hsp70 in cancer biology and as a potential therapeutic agent.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Hsp70 family members.[1] Its adenosine-derived structure allows it to bind to the nucleotide-binding domain (NBD) of Hsp70, preventing the binding of ATP.[2] This inhibition of ATPase activity locks Hsp70 in a conformation with low affinity for its client proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[3] The degradation of these client proteins disrupts multiple oncogenic signaling pathways, including the PI3K/AKT/mTOR and MEK/ERK pathways, ultimately leading to cell cycle arrest and apoptosis.[4]

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound against Hsp70 isoforms and its effects on various cancer cell lines.

Table 1: Inhibitory Activity of this compound against Hsp70 Family Members

| Hsp70 Isoform | IC50 (μM) | Assay Type | Reference |

| Hsp70 (Hsp72) | 0.5 | Cell-free | [5][6] |

| Hsc70 (Hsp73) | 2.6 | Cell-free | [5][6] |

| Grp78 (BiP) | 2.6 | Cell-free | [5][6] |

| Hsp90 | >200 | Cell-free | [5] |

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (μM) | Reference |

| HCT116 | Colon Carcinoma | 5.3 | [6] |

| HT29 | Colon Carcinoma | 12.8 | [5] |

| BT474 | Breast Carcinoma | 10.4 | [6] |

| MDA-MB-468 | Breast Carcinoma | 14.4 | [6] |

| A549 | Non-Small Cell Lung Cancer | Not specified | [7] |

| H1975 | Non-Small Cell Lung Cancer | Not specified | [6] |

| PC12 | Pheochromocytoma | IC50 at 72h: 50.5 | [4] |

| LNCaP | Prostate Cancer | Not specified | |

| PC-3 | Prostate Cancer | Not specified | |

| MM.1S | Multiple Myeloma | Not specified | [8] |

| RPMI 8226 | Multiple Myeloma | Not specified | [8] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |

| HCT116 (nude mice) | 40 mg/kg, i.v. | Rapid clearance, tumor levels below predicted active level | [6] |

| PC12 (nude mice) | Not specified | Significant reduction in tumor size | [4] |

| 5XFAD (Alzheimer's model) | 10 μmol/kg/day, i.p. | Reduced amyloid plaques and axonal swelling | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Western Blot Analysis

Objective: To analyze the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., for p-AKT, AKT, p-ERK, ERK, PARP, Caspase-3, Hsp70 client proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of this compound action on Hsp70 and its client proteins.

Caption: Inhibition of PI3K/AKT/mTOR and MEK/ERK pathways by this compound.

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

Conclusion

This compound is a well-characterized and potent inhibitor of the Hsp70 family, demonstrating significant anti-proliferative and pro-apoptotic effects in a variety of cancer models. Its ability to disrupt key oncogenic signaling pathways makes it an invaluable tool for cancer research and a promising candidate for further drug development, both as a monotherapy and in combination with other anti-cancer agents. This technical guide provides a foundational resource for researchers and scientists working with this important compound.

References

- 1. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound, a small molecule inhibitor of HSP70 with potent anti-cancer activity on lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Blockade of HSP70 by this compound synergistically enhances bortezomib-induced cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Heat Shock Cognate 70 Inhibitor, this compound, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzheimer’s Disease [frontiersin.org]

VER-155008: An In-Depth Technical Guide to In Vitro Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

VER-155008 is a potent, novel, adenosine-derived small molecule inhibitor targeting the 70 kDa heat shock protein (Hsp70) family. This family of molecular chaperones, including Hsp70, Hsc70, and Grp78, is crucial for maintaining cellular proteostasis and is frequently overexpressed in various cancer types, contributing to tumor cell survival, proliferation, and drug resistance. This compound acts as an ATP-competitive inhibitor, binding to the N-terminal ATPase domain of Hsp70.[1][2] This action disrupts the chaperone's function, leading to the degradation of Hsp90 client proteins, induction of apoptosis, and cell cycle arrest in malignant cells.[3][4] This document provides a comprehensive overview of the in vitro biological activity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism and effects.

Mechanism of Action

This compound selectively targets the ATPase domain of Hsp70 family members.[4] Its mode of action is competitive with ATP, binding directly to the nucleotide-binding pocket.[2][5] The Hsp70 chaperone cycle is dependent on ATP binding and hydrolysis. ATP binding to the N-terminal nucleotide-binding domain (NBD) promotes an open conformation with low affinity for substrate proteins. Subsequent ATP hydrolysis, facilitated by co-chaperones, locks the C-terminal substrate-binding domain (SBD) onto the client protein. By occupying the ATP-binding site, this compound prevents this conformational cycle, inhibiting Hsp70's ability to refold and stabilize its client proteins, many of which are critical oncoproteins.[2][6] This leads to the ubiquitin-proteasome-mediated degradation of these client proteins and ultimately triggers programmed cell death.[4]

Quantitative Summary of In Vitro Activity

The potency and selectivity of this compound have been characterized through various in vitro assays.

Table 1: Inhibitory Potency of this compound against Hsp70 Family Members

This table summarizes the half-maximal inhibitory concentration (IC₅₀) and dissociation constant (Kd) of this compound against key Hsp70 isoforms. The data demonstrates potent inhibition of Hsp70 with selectivity over the major chaperone Hsp90.

| Target Protein | Assay Type | IC₅₀ (μM) | Kd (μM) | Selectivity vs. Hsp90β |

| Hsp70 | ATPase Inhibition | 0.5[3][7] | 0.3[3] | >400-fold |

| Hsc70 | ATPase Inhibition | 2.6[3][7] | - | |

| Grp78 (Bip) | ATPase Inhibition | 2.6[3][7] | - | |

| Hsp90β | ATPase Inhibition | >200 | - |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

This table presents the half-maximal growth inhibition (GI₅₀) concentrations of this compound in various human cancer cell lines after continuous exposure.

| Cell Line | Cancer Type | GI₅₀ (μM) |

| HCT116 | Colon Carcinoma | 5.3[3][4] |

| BT474 | Breast Carcinoma | 10.4[3][4] |

| HT29 | Colon Carcinoma | 12.8[3][4] |

| MDA-MB-468 | Breast Carcinoma | 14.4[3][4] |

| RPMI 8226 | Multiple Myeloma | 3.04[8] |

| MM.1S | Multiple Myeloma | 6.48[8] |

| OPM2 | Multiple Myeloma | 1.74[8] |

Key Cellular Effects

Induction of Apoptosis and Cell Cycle Arrest

This compound is a potent inducer of apoptosis in tumor cells.[3] The mechanism can be cell-type dependent; for instance, it induces caspase-3/7 dependent apoptosis in BT474 breast cancer cells, while promoting non-caspase dependent cell death in HCT116 colon cancer cells.[4] In androgen receptor-positive LNCaP prostate cancer cells, this compound treatment leads to a more pronounced apoptotic effect and induces G1 cell cycle arrest.[9] Similarly, G1 arrest is observed in pleural mesothelioma cells following treatment.[1]

Degradation of Hsp90 Client Proteins

By inhibiting Hsp70, this compound disrupts the chaperone machinery required for the stability of numerous Hsp90 client proteins. Treatment of HCT116 and BT474 cells with this compound leads to the degradation of these client proteins, which include critical signaling kinases and transcription factors involved in oncogenesis.[3][4]

Inhibition of Autophagy

While this compound can inhibit autophagy, its activity in this regard is notably less pronounced compared to other classes of Hsp70 inhibitors.[6] This suggests that the primary driver of its cytotoxic effects is likely the disruption of chaperone-mediated protein folding and induction of apoptosis rather than a potent autophagy blockade.[6]

Affected Signaling Pathways

This compound has been shown to suppress critical pro-survival signaling pathways in cancer cells, primarily by destabilizing key protein kinases that are Hsp70/Hsp90 clients.

In pheochromocytoma cells, this compound treatment leads to the downregulation of phosphorylation in both the PI3K/AKT/mTOR and MEK/ERK signaling pathways.[10] This dual inhibition significantly contributes to its anti-tumor effects by simultaneously blocking multiple avenues of cell proliferation and survival signaling.[10]

Experimental Protocols

Hsp70 ATPase Activity Inhibition Assay (Fluorescence Polarization)

This assay quantitatively measures the ability of this compound to inhibit the ATPase activity of Hsp70 by competing with a fluorescently labeled ATP tracer.

-

Principle: A fluorescent ATP probe (e.g., N6-(6-amino)hexyl-ATP-5-FAM) binds to the Hsp70 ATPase domain, resulting in a high fluorescence polarization (FP) signal. When an inhibitor like this compound displaces the probe, the probe tumbles more rapidly in solution, causing a decrease in the FP signal.

-

Protocol:

-

Prepare a reaction buffer (e.g., 100 mM Tris pH 7.4, 20 mM KCl, 6 mM MgCl₂).

-

Add recombinant human Hsp70 protein (e.g., 0.3 µM final concentration) to the wells of a black, low-volume 384-well plate.[7]

-

Add serial dilutions of this compound or DMSO vehicle control to the wells.

-

Add the fluorescent ATP probe (e.g., 20 nM final concentration) to all wells to initiate the binding reaction.[7]

-

Incubate the plate for a specified time at a controlled temperature (e.g., 30 minutes at 22°C) to reach equilibrium.[7]

-

Measure fluorescence polarization using a suitable plate reader (e.g., excitation at 485 nm, emission at 535 nm).[7]

-

Calculate IC₅₀ values by fitting the data to a 4-parameter logistic curve.[7]

-

Cell Proliferation Assay (Sulforhodamine B)

This assay measures cell density based on the measurement of cellular protein content to determine the anti-proliferative effects of this compound.

-

Principle: The sulforhodamine B (SRB) dye binds stoichiometrically to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and thus to the cell number.

-

Protocol:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[7]

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).

-

Measure the absorbance at ~510 nm on a microplate reader.

-

Calculate GI₅₀ values from the dose-response curve.

-

Apoptosis Assay (Caspase-Glo 3/7)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

-

Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity. Upon cleavage by active caspase-3/7, a substrate for luciferase is released, resulting in a luminescent signal that is proportional to caspase activity.

-

Protocol:

-

Seed cells in a 96-well white-walled plate and treat with this compound or a control compound (e.g., 20-40 µM for 24 hours).[11]

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add an equal volume of Caspase-Glo 3/7 Reagent to each well.

-

Mix gently by orbital shaking for 30 seconds.

-

Incubate at room temperature for 1-2 hours.

-

Measure luminescence with a plate-reading luminometer.

-

The resulting signal is indicative of the level of active caspase 3/7 in the sample.[11]

-

References

- 1. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A novel, small molecule inhibitor of Hsc70/Hsp70 potentiates Hsp90 inhibitor induced apoptosis in HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Heat Shock Cognate 70 Inhibitor, this compound, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzheimer’s Disease [frontiersin.org]

- 6. Comparison of the activity of three different HSP70 inhibitors on apoptosis, cell cycle arrest, autophagy inhibition, and HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The heat shock protein 70 inhibitor VER155008 suppresses the expression of HSP27, HOP and HSP90β and the androgen receptor, induces apoptosis, and attenuates prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

VER-155008: A Technical Guide to Target Binding, Selectivity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VER-155008, a potent small-molecule inhibitor of the Heat Shock Protein 70 (Hsp70) family of molecular chaperones. This compound serves as a critical tool in cancer research and neurodegenerative disease studies, enabling the targeted disruption of cellular protein homeostasis. This document details its binding characteristics, selectivity profile, and the downstream cellular consequences of its inhibitory action, supported by quantitative data, experimental protocols, and visual diagrams of key pathways.

Target Binding and Mechanism of Action

This compound is an adenosine-derived compound that functions as an ATP-competitive inhibitor of the Hsp70 chaperone family.[1][2][3][4] Its primary mechanism involves binding to the Nucleotide Binding Domain (NBD) of Hsp70, directly competing with ATP and ADP.[1] X-ray crystallography has confirmed that this compound occupies the ATPase pocket of Hsp70.[1][5][6] This binding event arrests the NBD in a half-open conformation, which prevents the allosteric communication between the NBD and the Substrate Binding Domain (SBD).[1] Consequently, the chaperone is locked in a state with reduced affinity for its substrate proteins, effectively inhibiting its protein refolding capabilities.[1][2]

The Hsp70 chaperone cycle is critical for maintaining protein homeostasis. This compound disrupts this cycle by preventing the ATP-driven conformational changes necessary for substrate binding and release.

Quantitative Binding and Potency

This compound exhibits potent inhibition against key members of the Hsp70 family. Its binding affinity and inhibitory concentrations have been quantified through various biochemical assays.

| Target Protein | Assay Type | Value | Reference |

| Hsp70 (HSPA1) | IC50 | 0.5 µM | [6][7][8] |

| Hsc70 (HSPA8) | IC50 | 2.6 µM | [7][8] |

| Grp78 (HSPA5, BiP) | IC50 | 2.6 µM | [7] |

| Hsc70 | Kd | 0.3 µM | [1] |

IC50: Half maximal inhibitory concentration. Kd: Dissociation constant.

Selectivity Profile

While potent against the Hsp70 family, this compound demonstrates significant selectivity over other heat shock proteins, most notably Hsp90.[7] Studies indicate that this compound is not isoform-specific and inhibits both the heat-inducible Hsp70 (HSPA1) and the constitutively expressed Hsc70 (HSPA8).[1] Simultaneous inhibition of both Hsp70 and Hsc70 is often necessary to achieve a significant reduction in cancer cell viability.[1]

| Target Protein | IC50 | Selectivity (Fold) | Reference |

| Hsp70 | 0.5 µM | - | [7][8] |

| Hsp90β | >200 µM | >400x | [8] |

Cellular Effects and Signaling Pathways

Inhibition of Hsp70 by this compound triggers a cascade of cellular events, primarily due to the disruption of chaperone-dependent protein folding and stability. This leads to the degradation of Hsp90 client proteins, many of which are critical oncoproteins.[5][7]

Key cellular consequences include:

-

Inhibition of Protein Refolding: this compound has been shown to inhibit the refolding of heat-denatured luciferase in vitro.[1][4][5]

-

Degradation of Oncoproteins: Treatment with this compound leads to the degradation of Hsp90 client proteins such as Raf-1, Her2, and CDK4.[5]

-

Induction of Apoptosis: The compound induces caspase-dependent apoptosis in various human tumor cell lines.[2][8][9]

-

Cell Cycle Arrest: this compound can cause G1 cell cycle arrest in mesothelioma and prostate cancer cells.[10][11][12]

-

Inhibition of PI3K/AKT/mTOR Pathway: By inactivating AKT through phosphorylation changes, this compound disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[10][11]

-

Inhibition of Autophagy: The inhibitor has been shown to interfere with autophagy processes in cancer cells.[2][7][10]

Experimental Protocols

The characterization of this compound relies on a set of key biochemical and cell-based assays.

5.1 Hsp70 ATPase Activity Assay This assay measures the rate of ATP hydrolysis by Hsp70 in the presence and absence of an inhibitor.

-

Principle: A common method is a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm.

-

Protocol Outline:

-

Purified human Hsp70 is incubated in an assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 150 mM KCl, 5 mM MgCl2).[1]

-

An ATP regeneration system (pyruvate kinase/lactate dehydrogenase) and NADH are added.[1]

-

Varying concentrations of this compound (dissolved in DMSO) are added to the reaction wells.

-

The reaction is initiated by the addition of ATP.

-

The rate of NADH oxidation is monitored spectrophotometrically at 340 nm over time to determine the ATPase activity.

-

IC50 values are calculated by fitting the data to a dose-response curve.

-

5.2 Luciferase Refolding Assay This assay assesses the ability of Hsp70 to refold a denatured protein, a core function of its chaperone activity.

-

Principle: Heat-denatured firefly luciferase is used as the substrate. Upon refolding by Hsp70, its enzymatic activity is restored, which can be quantified by measuring light emission in the presence of its substrate, luciferin.

-

Protocol Outline:

-

Purified firefly luciferase is denatured by heating.[1]

-

The denatured luciferase is added to a refolding mix containing rabbit reticulocyte lysate or a purified system with Hsp70, Hsp40, and an ATP-regenerating system.[1][5]

-

This compound at various concentrations is added to the refolding mix.

-

The mixture is incubated to allow for chaperone-mediated refolding.

-

At specific time points, aliquots are taken, and luciferase activity is measured using a luminometer after the addition of luciferin substrate.

-

The percentage of refolded, active luciferase is calculated relative to a non-denatured control.

-

5.3 Cell Viability Assay (MTT or similar) This assay determines the effect of the inhibitor on the proliferation and viability of cancer cell lines.

-

Principle: The MTT assay relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Cancer cells (e.g., HCT116, BT474) are seeded in 96-well plates and allowed to adhere overnight.[1][6]

-

The cells are treated with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).[2]

-

After incubation, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

-

The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the Hsp70 family of chaperones. By competitively binding to the ATP pocket of the Nucleotide Binding Domain, it effectively disrupts the chaperone's function, leading to the degradation of oncoproteins, cell cycle arrest, and apoptosis in cancer cells. Its detailed biochemical and cellular profile makes it an invaluable chemical probe for studying the roles of Hsp70 in health and disease and a foundational compound for the development of novel therapeutics targeting protein homeostasis.

References

- 1. Functional Analysis of Hsp70 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of the activity of three different HSP70 inhibitors on apoptosis, cell cycle arrest, autophagy inhibition, and HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]

- 10. Functional inhibition of heat shock protein 70 by VER‐155008 suppresses pleural mesothelioma cell proliferation via an autophagy mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]

- 12. The heat shock protein 70 inhibitor VER155008 suppresses the expression of HSP27, HOP and HSP90β and the androgen receptor, induces apoptosis, and attenuates prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling VER-155008: A Technical Guide to its Structure and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological effects of VER-155008, a potent inhibitor of Heat Shock Protein 70 (Hsp70). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer biology.

Chemical and Physical Properties

This compound is a synthetic, adenosine-derived small molecule. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile |

| CAS Number | 1134156-31-2[1][2][3] |

| Molecular Formula | C25H23Cl2N7O4[2] |

| Molecular Weight | 556.4 g/mol [2][3] |

| SMILES | Nc1ncnc2n([C@@H]3O--INVALID-LINK--C#N)--INVALID-LINK--[C@H]3O)c(NCc5ccc(Cl)c(Cl)c5)nc12[4] |

| Appearance | White to light brown powder[4] |

| Solubility | Soluble in DMSO (>10 mg/mL)[4] |

Biological Activity and Quantitative Data

This compound is a potent, ATP-competitive inhibitor of the Hsp70 family of molecular chaperones. It binds to the nucleotide-binding domain (NBD) of Hsp70, preventing the binding of ATP and thereby inhibiting its chaperone activity.[1] This inhibition leads to a cascade of downstream effects, including the degradation of Hsp90 client proteins, induction of apoptosis, and cell cycle arrest in cancer cells.

Inhibitory Activity

The inhibitory potency of this compound against various Hsp70 family members has been determined using in vitro assays.

| Target Protein | IC50 | Ki | KD |

| Hsp70 | 0.5 µM[1][2] | 80 nM[1] | |

| Hsc70 | 10 µM[1] | ||

| Grp78 (BiP) | 80 nM[1] |

Antiproliferative Activity

This compound exhibits potent antiproliferative activity against a range of human cancer cell lines. The half-maximal growth inhibitory concentrations (GI50) are presented below.

| Cell Line | Cancer Type | GI50 |

| BT474 | Breast Cancer | 10.4 µM |

| MDA-MB-468 | Breast Cancer | 14.4 µM |

| HCT116 | Colon Cancer | 5.3 µM |

| HT29 | Colon Cancer | 12.8 µM |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of Hsp70's ATPase activity. This disruption of Hsp70 function leads to the destabilization and subsequent degradation of numerous oncogenic proteins that are dependent on the Hsp90/Hsp70 chaperone machinery for their proper folding and stability.

Figure 1: Mechanism of action of this compound leading to apoptosis and cell cycle arrest.

Furthermore, this compound has been shown to inhibit key survival signaling pathways in cancer cells, including the PI3K/AKT/mTOR and MEK/ERK pathways.

Figure 2: Inhibition of PI3K/AKT/mTOR and MEK/ERK signaling pathways by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Hsp70 ATPase Activity Assay (Fluorescence Polarization)

This assay measures the ability of this compound to inhibit the ATPase activity of Hsp70 by monitoring the displacement of a fluorescently labeled ATP tracer.

-

Materials:

-

Recombinant human Hsp70 protein

-

This compound

-

Fluorescently labeled ATP tracer (e.g., BODIPY-FL-ATP)

-

Assay Buffer (e.g., 40 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

384-well, low-volume, black, round-bottom plates

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 2 µL of the this compound dilution or DMSO (vehicle control).

-

Add 18 µL of a solution containing Hsp70 and the fluorescent ATP tracer in assay buffer to each well. Final concentrations should be optimized, for example, 20 nM Hsp70 and 10 nM tracer.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Proliferation Assay (Sulforhodamine B - SRB)

This colorimetric assay assesses the effect of this compound on cell proliferation by measuring total cellular protein content.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

96-well flat-bottom plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.

-

After treatment, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Wash the plates five times with deionized water and allow them to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at 515 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the GI50 value.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface (Annexin V-FITC) and loss of membrane integrity (Propidium Iodide).

-

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound at the desired concentrations for the indicated time.

-

Harvest the cells (including floating cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

-

Western Blot Analysis of Hsp90 Client Protein Degradation

This technique is used to detect the levels of specific Hsp90 client proteins following treatment with this compound.

-

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies against Hsp90 client proteins (e.g., Her2, Raf-1, AR) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

-

Conclusion

This compound is a valuable research tool for studying the biological roles of Hsp70 and for exploring the potential of Hsp70 inhibition as a therapeutic strategy in cancer and other diseases. Its well-defined chemical structure and mechanism of action, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for further investigation and drug development efforts. The ability of this compound to induce the degradation of key oncoproteins and inhibit critical cell survival pathways underscores the therapeutic potential of targeting the Hsp70 chaperone machinery.

References

VER-155008: An In-depth Technical Guide to its Effects on Chaperone Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

VER-155008 is a potent and selective adenosine-derived inhibitor of the Heat Shock Protein 70 (Hsp70) family of molecular chaperones. By competitively binding to the ATP-binding pocket of Hsp70, this compound disrupts the chaperone's function in protein folding, stabilization, and transport. This inhibition leads to a cascade of cellular effects, including the degradation of Hsp90 client proteins, induction of apoptosis, and cell cycle arrest in various cancer cell lines. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on chaperone proteins, and detailed experimental protocols for its study.

Introduction

Heat shock proteins (HSPs) are a group of highly conserved molecular chaperones crucial for maintaining cellular homeostasis by assisting in the proper folding of nascent and stress-denatured proteins.[1] The Hsp70 family, in particular, plays a pivotal role in cell survival and is often overexpressed in various cancer types, making it an attractive target for therapeutic intervention.[1] this compound has emerged as a key tool for studying the function of Hsp70 and as a potential anti-cancer agent.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Hsp70.[2] It binds to the nucleotide-binding domain (NBD) of Hsp70, preventing the binding of ATP and thereby inhibiting its ATPase activity.[3] This inhibition disrupts the chaperone cycle, leading to the accumulation of misfolded proteins and ultimately triggering cellular stress responses.

Data Presentation

Table 1: Inhibitory Activity of this compound against Hsp70 Family Proteins

| Chaperone Protein | IC50 (μM) |

| Hsp70 | 0.5[4][5] |

| Hsc70 | 2.6[5] |

| Grp78 (BiP) | 2.6[5] |

| Hsp90β | >200[4] |

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (μM) |

| HCT116 | Colon Carcinoma | 5.3[6] |

| HT29 | Colon Carcinoma | 12.8[6] |

| BT474 | Breast Carcinoma | 10.4[6] |

| MDA-MB-468 | Breast Carcinoma | 14.4[6] |

Table 3: Induction of Apoptosis by this compound

| Cell Line | Cancer Type | Apoptotic Effect | Concentration (μM) |

| BT474 | Breast Carcinoma | Caspase-3/7 dependent apoptosis | Not specified |

| HCT116 | Colon Carcinoma | Non-caspase dependent cell death | Not specified |

| PC12 | Pheochromocytoma | Increased apoptotic rate | 20-100 |

| LNCaP | Prostate Cancer | Pronounced apoptosis | Not specified |

Table 4: Degradation of Hsp90 Client Proteins by this compound

| Client Protein | Cell Line | Concentration of this compound (μM) | Duration (hours) |

| Her2 | BT474 | 5-40 | 24 |

| Raf-1 | HCT116 | 5-40 | 24 |

| Androgen Receptor | LNCaP | Not specified | Not specified |

Experimental Protocols

Hsp70 ATPase Activity Assay

This protocol is adapted from commercially available kits and published research.[2]

-

Reagents:

-

Purified Hsp70 protein

-

Hsp40 protein (as a co-chaperone to stimulate ATPase activity)

-

This compound (dissolved in DMSO)

-

ATP

-

Assay buffer (e.g., 100 mM Tris pH 7.4, 150 mM KCl, 5 mM MgCl2)

-

ADP-Glo™ Kinase Assay kit (or similar ADP detection system)

-

-

Procedure:

-

Prepare a reaction mixture containing Hsp70 and Hsp40 in the assay buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a specific duration (e.g., 90 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.